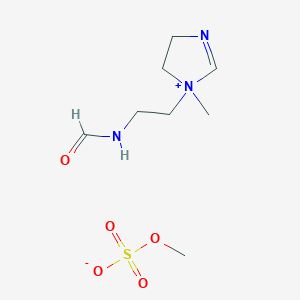
1-Benzothiophene-3-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzothiophene-3-carbonyl azide is a heterocyclic compound that features a benzothiophene core with a carbonyl azide functional group at the 3-position. Benzothiophenes are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The azide group adds further reactivity, making this compound a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl azide can be synthesized through various methods. One common approach involves the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative . Another method involves the direct azidation of 1-benzothiophene-3-carboxylic acid using diphenylphosphoryl azide (DPPA) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzothiophene-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzothiophene-3-carbonyl azide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzothiophene-3-carbonyl azide largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or material synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Benzothiophene-3-carboxylic acid: Lacks the azide group but serves as a precursor in the synthesis of 1-benzothiophene-3-carbonyl azide.
1-Benzothiophene-3-carbonyl chloride: Another intermediate in the synthesis of the azide derivative.
3-Amino-1-benzothiophene-2-carbonitrile: A related compound with different functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
78676-35-4 |
|---|---|
Molekularformel |
C9H5N3OS |
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
1-benzothiophene-3-carbonyl azide |
InChI |
InChI=1S/C9H5N3OS/c10-12-11-9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
GQNXDXRNNCSCGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)





